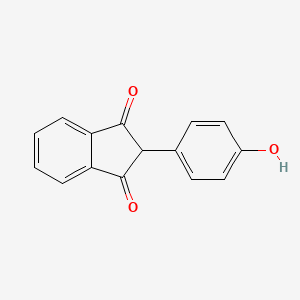

2-(4-hydroxyphenyl)-1H-indene-1,3(2H)-dione

Description

Properties

IUPAC Name |

2-(4-hydroxyphenyl)indene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,13,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQJAXNKAJABAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20325545 | |

| Record name | 2-(4-hydroxyphenyl)-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217-32-9 | |

| Record name | NSC510156 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=510156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-hydroxyphenyl)-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphenyl)-1H-indene-1,3(2H)-dione typically involves the condensation of 4-hydroxybenzaldehyde with indan-1,3-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The carbonyl groups can be reduced to form corresponding alcohols.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Scientific Research Applications

2-(4-Hydroxyphenyl)-1H-indene-1,3(2H)-dione serves as a building block in synthesizing complex organic molecules. Researchers explore its biological activities, such as antimicrobial and antioxidant properties, and its potential therapeutic effects, especially for oxidative stress-related diseases. The compound is also used to develop new materials and chemical processes.

Biological Activities

This compound, also known as 4-hydroxy-2-arylindene-1,3-dione, is investigated for diverse biological activities.

- Antiviral Activity Some derivatives have demonstrated effectiveness against viral infections by interfering with viral entry or replication.

- Antibacterial Properties The compound shows antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, sometimes outperforming traditional antibiotics.

- Antiproliferative Effects In vitro studies indicate antiproliferative effects against cancer cell lines, reducing the viability of A549 lung cancer cells and HeLa cervical cancer cells. This may involve apoptosis induction and disruption of cell cycle progression.

- Anti-inflammatory Activity The compound possesses anti-inflammatory properties and may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.

Case Studies

- Anticancer Effects Treatment with 1H-Indene-1,3(2H)-dione resulted in a dose-dependent decrease in cell viability and increased apoptosis rates, suggesting its potential as an anticancer agent.

- Antimicrobial Efficacy Derivatives of the compound exhibited potent antimicrobial activity against multi-drug resistant strains, comparable to standard antibiotics, indicating their potential in treating resistant infections.

Properties

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphenyl)-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the indene-dione moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent-Driven Physical and Spectral Properties

Key Observations :

- Polar Groups: The 4-hydroxyphenyl substituent increases hydrogen-bonding capacity compared to non-polar groups (e.g., xanthenyl in ). This enhances solubility in polar solvents like DMSO .

- Electron-Withdrawing vs. Donor Groups: Methoxyphenyl (electron-donating) derivatives exhibit fluorescence properties useful for metal sensing , while hydroxyphenyl derivatives may prioritize antioxidant or enzyme-inhibitory roles .

- Thermal Stability : Chroman-4-one-substituted derivatives show higher melting points (~311°C) due to extended conjugation and rigidity .

Photochemical and Electronic Behavior

- Photostability: PP and QP (pyridinyl/quinolinyl derivatives) demonstrate stability under UV light (λ = 253.7 nm) in ethanol and cyclohexane, attributed to resonance stabilization of their aromatic substituents . In contrast, hydroxyphenyl derivatives may undergo faster degradation due to phenolic -OH radical formation under UV exposure.

- Push-Pull Chromophores: Derivatives like 2-[4-(dimethylamino)benzylidene]-indene-dione (ID[1]) exhibit planar structures with strong intramolecular charge transfer (ICT), making them candidates for non-linear optics (NLO) . The hydroxyphenyl group, while polar, lacks the strong electron-donating capacity of dimethylamino groups, limiting ICT efficiency.

Biological Activity

2-(4-hydroxyphenyl)-1H-indene-1,3(2H)-dione, also known as 4-hydroxy-2-arylindene-1,3-dione, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C15H10O3, characterized by a fused ring system that includes an indene core with a hydroxyl group and a phenyl substituent. This unique structure contributes to its biological activities by allowing interaction with various biological macromolecules.

Biological Activities

The compound exhibits several notable biological activities:

1. Antiviral Activity

- Some derivatives of this compound have shown effectiveness against viral infections. Studies indicate that these compounds can inhibit viral replication through various mechanisms, including interference with viral entry or replication processes.

2. Antibacterial Properties

- The compound has demonstrated significant antibacterial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, often outperforming traditional antibiotics like ampicillin and streptomycin .

3. Antiproliferative Effects

- In vitro studies have shown that this compound exhibits antiproliferative effects against several cancer cell lines. For instance, it has been reported to reduce the viability of A549 lung cancer cells and HeLa cervical cancer cells significantly . The mechanism behind this activity may involve apoptosis induction and disruption of cell cycle progression.

4. Anti-inflammatory Activity

- The compound also possesses anti-inflammatory properties. It has been studied for its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a potential candidate for treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with key cellular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial DNA replication and cell proliferation. For example, it has shown inhibitory effects on topoisomerases in bacteria without affecting human topoisomerase II .

- Protein Binding: The presence of hydroxyl groups enhances its solubility and allows for stronger interactions with proteins involved in cellular signaling pathways. These interactions can disrupt normal cellular functions leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Q & A

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.